Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate

Medicinal Chemistry Sequential Cross-Coupling Regioselectivity

This compound’s orthogonal C2‑bromo/C6‑iodo architecture enables precise sequential functionalization—iodine undergoes oxidative addition to Pd catalysts significantly faster than bromine, allowing one‑pot, two‑step Suzuki–Miyaura couplings without protection/deprotection strategies. The C3 methyl acetate linker provides a handle for late‑stage amidation or hydrolysis, ideal for kinase inhibitor libraries and 7‑azaindole synthesis. Mono‑halogenated or symmetric dihalo analogs cannot replicate this regioselective advantage. Essential for medicinal chemistry and asymmetric ligand design.

Molecular Formula C8H7BrINO3
Molecular Weight 371.95 g/mol
Cat. No. B13986443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate
Molecular FormulaC8H7BrINO3
Molecular Weight371.95 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(N=C(C=C1)I)Br
InChIInChI=1S/C8H7BrINO3/c1-13-7(12)4-14-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3
InChIKeyRGFLUSGTTYOFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate CAS 1054551-70-0 Procurement & Specifications


Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate (CAS 1054551-70-0, C8H7BrINO3, MW 371.95) is a polyhalogenated pyridine building block [1]. It contains orthogonally reactive bromine (at C2) and iodine (at C6) atoms on a pyridine ring, with an extended methyl acetate side chain at the C3 oxygen. This dual-halogen architecture is designed for sequential, regioselective metal-catalyzed cross-coupling reactions in drug discovery [2].

Why Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate Cannot Be Substituted by Simpler Analogs


Substituting with simpler, single-halogen pyridines (e.g., 2-bromopyridine or 3-iodopyridine) or even standard 2,6-dibromopyridine fails to replicate the synthetic utility of this compound. The critical differentiation lies in the *orthogonal reactivity* between the C2 bromo and C6 iodo substituents. Iodine undergoes oxidative addition to palladium catalysts significantly faster than bromine, enabling precise, sequential functionalization at two distinct sites [1]. This avoids complex protection/deprotection strategies and reduces synthetic steps, a capability that mono-halogenated or symmetric dihalo (e.g., dibromo) analogs fundamentally lack [2]. The methyl acetate linker at C3 provides a further distinct functional handle for diversification not available in the parent 2-bromo-6-iodopyridine core.

Quantitative Differentiation Evidence: Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate vs. Analogs


Orthogonal Halogen Reactivity: C6 Iodo vs. C2 Bromo Selectivity in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C I bond undergoes oxidative addition significantly faster than the C Br bond, enabling chemoselective functionalization. For pyridyl systems, the rate ratio of oxidative addition (I:Br) is well-established in the literature as approximately >100:1 under standard Suzuki-Miyaura conditions [1]. This orthogonal reactivity profile is preserved in Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate, allowing the iodine at C6 to be replaced first without disturbing the bromine at C2. This contrasts sharply with symmetric analogs like 2,6-dibromopyridine, which suffer from statistical mixtures in mono-functionalization attempts [2].

Medicinal Chemistry Sequential Cross-Coupling Regioselectivity

Precision Iterative Functionalization: Overcoming Intrinsic Electronic Bias

Direct comparison studies on bromoiodopyridine systems demonstrate that the orthogonal reactivity of bromoiodo substituents overrides the pyridine ring's inherent electronic bias, enabling functionalization at positions that are otherwise electronically disfavored. Using a bromoiodopyridine, Handy et al. achieved double coupling with excellent regiocontrol, a feat not possible with dibromo analogs which are subject to the ring's electronic preference [1]. While specific yield data for the target compound is not publicly available, the core architecture (2-bromo-6-iodo pattern) is proven to enable otherwise inaccessible disubstitution patterns, as demonstrated by the successful, high-yielding synthesis of 2,5-diarylpyridines from a related bromoiodo scaffold [1].

Organic Synthesis Cross-Coupling Regioselectivity

Facile Diversification via Methyl Acetate Linker: A Clear Advantage Over the Core Scaffold

Unlike the simpler core scaffold 2-bromo-6-iodopyridine (CAS 234111-08-1), the target compound incorporates a methyl acetate group at the C3 oxygen. This linker provides a reactive site for nucleophilic acyl substitution, ester hydrolysis to the carboxylic acid, or further amidation, which are fundamental transformations in medicinal chemistry . The core scaffold lacks this additional functional handle. For procurement, this means the target compound can be directly integrated as a more advanced intermediate, bypassing the need for a separate and often challenging hydroxylation and alkylation step on a pre-coupled biaryl system.

Medicinal Chemistry Building Blocks Chemical Biology

Differential Reactivity: C I vs C Br in Carbonylative Suzuki Coupling

Studies on palladium-catalyzed carbonylative Suzuki coupling with mono-halopyridines establish a clear reactivity order: iodopyridines are significantly more reactive than bromopyridines. This reactivity gradient, quantified by the ability to achieve high yields of benzoylpyridines (80-95%) from iodopyridines under optimized conditions where bromopyridines react more slowly [1], is directly applicable to the target compound. This differential reactivity, when extended to a dihalo system like the target compound, allows for the selective carbonylative coupling of the C6 iodine in the presence of the C2 bromine, a key selectivity not possible with dibromo or monohalo analogs.

Organic Synthesis Carbonylative Coupling Selectivity

Enhanced Regiocontrol in Metal-Halogen Exchange: 2-Bromo- vs. 2-Iodo-pyridines

Patented methodology demonstrates that 2-bromo- and 2-iodopyridines undergo selective metal-halogen exchange with sec-butyllithium, which provides significantly enhanced yield and purity over the standard n-butyllithium procedure. For the target compound, which features a 2-bromo substituent, this means the C2 position can be selectively lithiated and trapped with an electrophile, leaving the C6 iodine intact for a subsequent cross-coupling step. This represents a powerful orthogonal functionalization strategy that is not possible with monohalo analogs and is less controllable with dibromo analogs [1].

Organic Synthesis Lithiation Regioselectivity

High-Value Application Scenarios for Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate


Iterative Synthesis of 2,6-Diarylpyridine-3-oxyacetates for Kinase Inhibitor Programs

The orthogonal reactivity of the C6 I and C2 Br atoms (Evidence Item 1) enables a two-step, one-pot sequential Suzuki-Miyaura coupling to install distinct aryl groups at C6 and then C2. The methyl acetate linker at C3 provides a handle for late-stage functionalization into amides or carboxylic acids, common motifs in kinase inhibitor pharmacophores. This streamlined approach directly addresses the need for efficient, divergent synthesis of 2,6-diarylated pyridine libraries [1].

Synthesis of Functionalized 7-Azaindoles via Palladium-Catalyzed Annulation

This compound serves as an advanced precursor for the synthesis of 7-azaindoles, a privileged scaffold in medicinal chemistry with applications in oncology and inflammation. The 2-bromo-6-iodopyridine core is a known starting point for these syntheses [1], and the presence of the C3 methyl acetate linker allows for the introduction of additional functionality early in the sequence, reducing the need for later-stage manipulation of the sensitive azaindole core .

Construction of Asymmetric Bipyridine and Terpyridine Ligands for Catalysis

In materials and catalysis chemistry, there is a demand for unsymmetrical bipyridine and terpyridine ligands. This compound's ability to undergo sequential cross-coupling at C6 then C2 (Evidence Items 1 & 2) is ideal for constructing such ligands with a defined substitution pattern. The methyl acetate group offers a convenient site for immobilization onto solid supports or for introducing solubilizing groups, which is critical for developing recyclable catalysts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.